2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride

Chemical Purity Procurement Specification Supplier Quality

2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride is a brominated thiophene ethylamine derivative supplied as the hydrochloride salt. With the molecular formula C₆H₉BrClNS and a molecular weight of approximately 242.56 g/mol , it serves as a heterocyclic building block featuring a bromine atom at the 2-position of the thiophene ring and a primary amine tethered via an ethyl linker at the 3-position.

Molecular Formula C6H9BrClNS
Molecular Weight 242.57 g/mol
CAS No. 1303968-18-4
Cat. No. B1527746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride
CAS1303968-18-4
Molecular FormulaC6H9BrClNS
Molecular Weight242.57 g/mol
Structural Identifiers
SMILESC1=CSC(=C1CCN)Br.Cl
InChIInChI=1S/C6H8BrNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H
InChIKeyYGLGWOFAIHAXME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride (CAS 1303968-18-4): Procurement-Readiness and Baseline Characterization


2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride is a brominated thiophene ethylamine derivative supplied as the hydrochloride salt . With the molecular formula C₆H₉BrClNS and a molecular weight of approximately 242.56 g/mol , it serves as a heterocyclic building block featuring a bromine atom at the 2-position of the thiophene ring and a primary amine tethered via an ethyl linker at the 3-position. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% , and its primary utility lies in medicinal chemistry and organic synthesis as a functionalizable intermediate.

Why Generic Substitution Fails for 2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride: The Evidence Gap


IMPORTANT CAVEAT: Following exhaustive interrogation of the primary literature, patents, and authoritative databases, NO high-strength, comparator-based quantitative differentiation evidence (head-to-head IC₅₀, selectivity, PK, in vivo efficacy) exists in the public domain specifically for 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride. This compound appears only in vendor catalogs as a research intermediate. The Supplier Comparative Analysis lists analogs (e.g., 2-(Thiophen-3-yl)ethanamine hydrochloride, 2-(Furan-3-yl)ethanamine hydrochloride) but provides ZERO quantitative performance data for procurement decisions. Any decision to select this compound over a regioisomeric or non-brominated analog currently rests on synthetic strategy and the specific chemical handle required, not on published evidence of superiority. The following sections present the only verifiable differentiation that could be sourced—trivial supplier-level information—and explicitly label its evidentiary weakness.

2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride: Quantitative Differentiation Evidence (Limited to Supplier-Sourced Trivial Data)


Commercial Purity Ranges: 97–98% HCl Salt vs. 95% Free Base and Positional Isomers

The hydrochloride salt form is available from multiple vendors at purities reaching 97–98% (e.g., Leyan 97% , Chemsrc 98% ), whereas the free base (CAS 893421-71-1) is typically supplied at ≥95% . Among regioisomeric bromothiophene ethylamine hydrochlorides with the identical molecular formula C₆H₉BrClNS, commercial purities vary: 2-(4-Bromo-thiophen-2-YL)-ethylamine hydrochloride is commonly listed at 95% [1], while 2-(5-Bromo-thiophen-2-yl)ethylamine hydrochloride is also offered at 95% . The target compound's availability at 97–98% represents a marginal but quantifiable purity advantage for procurement specification.

Chemical Purity Procurement Specification Supplier Quality

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages

The hydrochloride salt form (CAS 1303968-18-4) is described as having enhanced water solubility compared to the free base . The free base (CAS 893421-71-1, MW 206.11 g/mol) has limited water solubility and is typically handled in organic solvents (DMSO, methanol, DCM, ethyl acetate) . While no quantitative aqueous solubility value was located for the HCl salt in authoritative databases, the general principle that protonation of the primary amine to form the hydrochloride salt increases aqueous solubility by several orders of magnitude is well-established for this compound class. The HCl salt is supplied as a white solid , which offers practical handling advantages over the free base that may exist as an oil or low-melting solid.

Salt Form Selection Aqueous Solubility Handling Properties

Regioisomeric Bromine Position: 2-Br-3-ethylamine vs. 4-Br-3-ethylamine

The 2-bromo substitution pattern on the thiophene ring may provide different reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-bromo regioisomer (CAS 28783-36-0). Pd-catalyzed C5-arylation studies on 2-bromo-3-substituted thiophenes have shown that the 2-bromo substituent can act as a blocking group, enabling regioselective C5-functionalization even in the presence of aryl bromides as competing coupling partners [1]. This regiochemical feature is inherent to the 2-bromo-3-ethylamine substitution pattern and distinguishes it from the 4-bromo counterpart, where the bromine is positioned para to the sulfur atom in the thiophene ring. Computational LogP values for the target compound are reported as 2.4336 , which may differ from regioisomers, though no directly measured comparative LogP data were located.

Regiochemistry Cross-Coupling Reactivity Synthetic Building Block

Absence of Verified Biological Activity Claims: A Negative Differentiator with Procurement Relevance

Despite being listed as a 'useful research compound' across multiple vendor platforms , NO peer-reviewed biological activity data (IC₅₀, Ki, EC₅₀, target engagement) could be located specifically for 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride or its free base in PubMed, BindingDB, ChEMBL, or patent databases. This contrasts with structurally related bromothiophene ethylamine derivatives for which IC₅₀ values have been reported; for example, 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride analogs show IC₅₀ values of 6.8–12.5 µM against cancer cell lines . The absence of published activity data for the target compound means it currently cannot be selected on the basis of demonstrated biological performance.

Biological Activity Data Transparency Risk Assessment

When to Procure 2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride: Evidence-Backed Application Scenarios


Thiophene-Based Medicinal Chemistry Scaffold Development (Synthetic Strategy-Driven, Not Performance-Validated)

The compound is suited as a dual-functionalization building block in medicinal chemistry programs where the 2-bromo substituent serves as a cross-coupling handle and the primary ethylamine enables amide bond formation, reductive amination, or sulfonamide synthesis. The 2-bromo-3-ethylamine regiochemistry (Evidence Item 3) may be exploited for sequential derivatization strategies reported for 2-bromo-3-substituted thiophenes [1]. However, procurement for biological screening programs should acknowledge the complete absence of target-validated potency data for this specific compound (Evidence Item 4).

Aqueous-Phase Synthesis Requiring Soluble Amine Hydrochloride Building Blocks

When synthetic protocols require aqueous solubility of the amine component, the hydrochloride salt form (Evidence Item 2) offers practical advantages over the free base. The white solid physical form facilitates accurate weighing and handling compared to oils or hygroscopic free bases . Users should note that quantitative solubility values are not available; empirical solubility testing under the specific reaction conditions is advised.

Procurement Specification Requiring ≥97% Purity for Stoichiometric Control

For applications where reaction stoichiometry is critical (e.g., peptide coupling, controlled polymerization), the availability of this compound at 97–98% purity from multiple vendors (Evidence Item 1) may provide a marginal advantage over regioisomeric or free-base alternatives typically supplied at 95% . Independent analytical verification (HPLC, NMR) of the received batch is strongly recommended given the vendor-reported, non-validated nature of these purity specifications.

Cautionary Note: When NOT to Select This Compound

This compound should NOT be prioritized over structurally related bromothiophene ethylamine analogs (e.g., 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride) if the procurement decision is driven by demonstrated biological activity, since those analogs have reported IC₅₀ values in the low micromolar range while this compound has none. Similarly, if quantitative solubility, stability, or pharmacokinetic data are required for formulation development, this compound currently lacks the evidentiary basis to support such an application.

Technical Documentation Hub

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